tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate (CAS: 1862201-80-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.39 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azetidine ring structure allows for potential interactions with enzymes and receptors, modulating biochemical pathways that may lead to therapeutic effects.
Biological Activity
Research indicates that compounds containing the dihydroisoquinoline moiety exhibit a range of biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
- Neuroprotective Effects : The structural similarity to known neuroprotective agents raises the possibility of its application in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives:
Comparative Analysis
To better understand the significance of this compound in the context of similar compounds, a comparison table is provided below:
Properties
IUPAC Name |
tert-butyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNOYLAUJRXXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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